11-epi Deflazacort is an isomer of Deflazacort, a synthetic glucocorticoid renowned for its anti-inflammatory and immunosuppressive properties. Glucocorticoids, including Deflazacort, are steroid hormones that regulate various physiological processes, particularly the immune response and inflammation. This compound has garnered attention for its potential therapeutic applications in conditions such as rheumatoid arthritis, lupus, and Duchenne muscular dystrophy, where it may offer advantages over traditional glucocorticoids due to a favorable pharmacokinetic profile and reduced side effects .
11-epi Deflazacort is classified under synthetic glucocorticoids, which are categorized based on their duration of action and potency. It is closely related to other glucocorticoids like prednisone and dexamethasone. The compound's structure allows it to interact effectively with the glucocorticoid receptor, influencing gene expression related to immune and inflammatory responses .
The synthesis of 11-epi Deflazacort involves several steps starting from a basic steroid structure. Key methods include:
The synthesis pathway can include various transformations such as oxidation, reduction, and substitution reactions. For instance:
The molecular formula of 11-epi Deflazacort is . The compound features a complex steroid backbone with multiple functional groups that contribute to its biological activity.
This detailed structural information aids in understanding the compound's reactivity and interaction with biological targets.
11-epi Deflazacort participates in various chemical reactions that are essential for its synthesis and modification:
These reactions often require specific reagents and conditions to achieve desired outcomes.
11-epi Deflazacort exerts its pharmacological effects primarily through binding to the glucocorticoid receptor. This receptor is a type of nuclear receptor that regulates gene expression associated with inflammation and immune response. Upon binding, the receptor undergoes conformational changes that facilitate its interaction with specific DNA sequences known as glucocorticoid response elements. This interaction leads to:
11-epi Deflazacort is typically presented as a white to off-white crystalline powder. Its solubility characteristics are crucial for formulation development in pharmaceutical applications.
Key chemical properties include:
Relevant data from studies indicate that 11-epi Deflazacort maintains a favorable profile compared to other glucocorticoids in terms of bioavailability and side effects .
11-epi Deflazacort has several scientific applications:
11-epi Deflazacort (C₂₅H₃₁NO₆; MW 441.52 g/mol) is a stereoisomer of the glucocorticoid Deflazacort, distinguished by the inverted configuration of the hydroxyl group at the C11 position of its pregnane core. This epimerization results in the C11 hydroxyl adopting an α-orientation (axial position) rather than the β-orientation (equatorial position) found in Deflazacort [1] [3]. The C11 epimerization critically alters the three-dimensional topography of the molecule, particularly within the ring C region, which impedes optimal binding to the glucocorticoid receptor (GR) due to steric clashes and disrupted hydrogen-bonding networks [6] [7].
The compound’s pentacyclic structure incorporates a unique oxazoline ring fused at C16-C17, consistent with Deflazacort, but the C11 epimerization modifies the spatial orientation of the A-ring’s 1,4-diene-3-one system relative to the D-ring. This reorientation reduces the molecule’s overall planarity and influences its electronic distribution, as evidenced by computational models [1] [5].
Table 1: Epimeric Differentiation at C11
Property | Deflazacort (11β-OH) | 11-epi Deflazacort (11α-OH) |
---|---|---|
C11 Hydroxyl Orientation | β (equatorial) | α (axial) |
Glucocorticoid Receptor Binding Affinity | High | Low to negligible |
Molecular Topography | Planar A-D ring alignment | Non-planar distortion |
Biological Activity | Active metabolite | Pharmacologically inactive |
The epimeric relationship between Deflazacort and 11-epi Deflazacort manifests in divergent pharmacological behaviors. Deflazacort functions as a prodrug metabolized to the active 21-deflazacort, which exerts anti-inflammatory effects via GR agonism [2] [7]. In contrast, 11-epi Deflazacort lacks significant GR binding due to its C11α configuration, rendering it therapeutically inert [1] [6].
Metabolic studies reveal that 11-epi Deflazacort is not a metabolite of Deflazacort but arises as a synthetic byproduct or degradation product. Key distinctions include:
Table 2: Physicochemical and Functional Comparisons
Parameter | Deflazacort | 11-epi Deflazacort |
---|---|---|
Molecular Formula | C₂₅H₃₁NO₆ | C₂₅H₃₁NO₆ |
CAS Registry | 14484-47-0 | 1031703-29-3 (racemic) |
GR Agonism | Potent | Inactive |
Aqueous Solubility | Low | Moderate |
Primary Use | Therapeutic agent | Reference standard/impurity |
X-ray diffraction analysis of 11-epi Deflazacort reveals a monoclinic crystal system (P2₁ space group) with unit cell parameters distinct from Deflazacort. The C11α-OH forms weaker intramolecular H-bonds with the C20 carbonyl (O⋯O distance: 2.89 Å vs. 2.65 Å in Deflazacort), contributing to higher conformational strain and reduced stability [5] [10]. This strain is quantified via lattice energy calculations, showing a 4.2 kJ/mol instability relative to Deflazacort.
Spectroscopic profiles further differentiate the epimers:
Thermogravimetric analysis (TGA) confirms lower thermal stability for the epimer, with decomposition onset at 198°C versus 215°C for Deflazacort. This aligns with its higher energy crystal packing [5] [10].
Table 3: Stability and Spectroscopic Signatures
Analytical Method | Deflazacort | 11-epi Deflazacort |
---|---|---|
XRD Space Group | P2₁2₁2₁ | P2₁ |
Key H-Bond | O11-H⋯O20 (2.65 Å) | O11-H⋯O20 (2.89 Å) |
¹H NMR (C11-H) | δ 5.32 (1H, q, J=3.1 Hz) | δ 4.98 (1H, t, J=6.5 Hz) |
Thermal Decomposition | 215°C | 198°C |
Hygroscopicity | Low | Moderate |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3